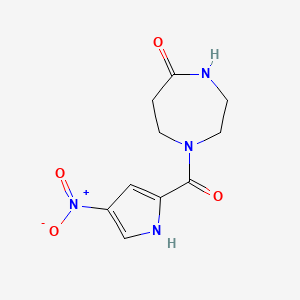

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one

Description

1-(4-Nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered 1,4-diazepan-5-one core fused with a 4-nitro-pyrrole moiety. These compounds are known for their conformational flexibility, hydrogen-bonding capabilities, and diverse pharmacological activities, including antimicrobial, anticancer, and neuropsychiatric applications .

Properties

Molecular Formula |

C10H12N4O4 |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one |

InChI |

InChI=1S/C10H12N4O4/c15-9-1-3-13(4-2-11-9)10(16)8-5-7(6-12-8)14(17)18/h5-6,12H,1-4H2,(H,11,15) |

InChI Key |

WWINVUWXQSRLTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCNC1=O)C(=O)C2=CC(=CN2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one typically involves the following steps:

Formation of 4-nitro-1H-pyrrole-2-carbonyl chloride: This intermediate is synthesized by reacting 4-nitro-1H-pyrrole-2-carboxylic acid with thionyl chloride under reflux conditions.

Coupling with 1,4-diazepan-5-one: The 4-nitro-1H-pyrrole-2-carbonyl chloride is then reacted with 1,4-diazepan-5-one in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines, alcohols, bases like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-(4-amino-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and biological implications of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one and related compounds:

*Direct references for the target compound are unavailable; inferences are based on structural analogs.

Key Observations:

- Nitro Group vs. Halogen/Aromatic Substitutions : The nitro-pyrrole group in the target compound may offer stronger hydrogen-bonding interactions compared to halogenated (e.g., fluorobenzyl) or purely aromatic (e.g., benzyl) substituents. This could enhance binding affinity to enzymes or receptors .

Anticancer Potential:

- 4-(4-Fluorobenzyl)-1,4-diazepan-5-one demonstrates an IC50 of 18 μM against breast cancer cells (MCF-7), outperforming the control drug Olaparib (IC50 = 57.3 μM) . The nitro-pyrrole analog may exhibit similar or improved activity due to its electron-withdrawing nitro group, which could stabilize interactions with DNA or enzymes.

- 1-(Piperidin-4-yl)-1,4-diazepan-5-one inhibits histone methyltransferases, suggesting epigenetic modulation as a mechanism .

Antimicrobial and Antiviral Activity:

- DIAZ1 and DIAZ2 inhibit HCV NS5B RNA polymerase via active-site interactions, highlighting the role of hydrogen bonding in antiviral activity .

- 1-Benzyl-1,4-diazepan-5-one shows nitric oxide synthesis inhibition, which may correlate with antimicrobial effects .

Molecular Docking and Binding Interactions

- DIAZ1/DIAZ2 : Docking studies reveal hydrogen bonds (N-H…O) and hydrophobic interactions with NS5B polymerase, critical for antiviral activity .

- Aripiprazole Analogs : Replacement of piperazine with 1,4-diazepan-5-one moieties improves docking scores against GPCRs (e.g., β2-adrenergic receptors), suggesting enhanced CNS penetration .

- Target Compound: The nitro-pyrrole group may interact with polar residues in target proteins, while the diazepanone core provides a scaffold for hydrophobic interactions.

ADME and Drug-Likeness

Biological Activity

The compound 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a pyrrole ring substituted with a nitro group and a diazepanone structure, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 222.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 1.692 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrrole derivatives showed inhibition against various bacterial strains, suggesting that the nitro group enhances antibacterial activity through reactive oxygen species generation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties attributed to the diazepan structure. In models of neurodegeneration, compounds with similar scaffolds have shown to reduce neuronal apoptosis and oxidative stress .

Case Studies

- In Vivo Studies : In a study involving animal models, the administration of this compound resulted in significant reduction of pain responses, indicating potential analgesic properties. The mechanism was hypothesized to involve modulation of neurotransmitter systems .

- Cell Line Studies : In vitro assays using cancer cell lines revealed that this compound could induce apoptosis through the activation of caspase pathways. The cytotoxicity was comparable to established chemotherapeutic agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors involved in neurotransmission and inflammation pathways. The nitro group may play a crucial role in redox reactions that enhance its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.